molecular formula C13H24N2O4 B15360005 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate

1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate

Cat. No.: B15360005
M. Wt: 272.34 g/mol
InChI Key: SHSKHHYVYXBEKG-ZJUUUORDSA-N
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Description

1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a common motif in many biologically active molecules, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate typically involves multiple steps, starting with the construction of the piperidine ring. One common approach is the cyclization of a linear precursor containing the necessary amino and carboxylate groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to an amine oxide.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions include amine oxides, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate can be compared to other similar compounds, such as:

  • Piperidine derivatives: These compounds share the piperidine ring but may have different substituents or functional groups.

  • Amino acid derivatives: Similar compounds may include amino acids with modifications to the side chain or backbone.

Uniqueness: What sets this compound apart is its specific combination of functional groups and stereochemistry, which contribute to its unique chemical and biological properties.

List of Similar Compounds

  • Piperidine derivatives

  • Amino acid derivatives

  • Other dicarboxylate compounds

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9(14)7-6-8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1

InChI Key

SHSKHHYVYXBEKG-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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